molecular formula C5H12ClO4P B2867763 Dimethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 126354-31-2

Dimethyl [(2-chloroethoxy)methyl]phosphonate

Cat. No.: B2867763
CAS No.: 126354-31-2
M. Wt: 202.57
InChI Key: JQNJOQGFNKKCFR-UHFFFAOYSA-N
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Description

Historical Development of Phosphonate Chemistry

Phosphonate chemistry emerged in the mid-20th century as researchers explored stable phosphorus-carbon (C-P) bonds. Early work focused on synthesizing alkylphosphonates for agricultural and industrial applications, such as flame retardants and plasticizers. The development of ester derivatives, including dimethyl methylphosphonate, marked a milestone in creating thermally stable compounds for high-performance polymers. Dimethyl [(2-chloroethoxy)methyl]phosphonate likely evolved from these efforts, combining a phosphonate core with chloroethoxy substituents to tailor reactivity for specialized synthetic applications.

Classification within Organophosphorus Compounds

Organophosphorus compounds are categorized by their phosphorus oxidation states and bonding patterns. This compound falls into the phosphonate subclass, characterized by a direct C-P bond and two ester-linked oxygen atoms. Its structure features:

  • A central phosphorus atom bonded to a methyl group.
  • A (2-chloroethoxy)methyl substituent.
  • Two methoxy groups as ester components.

This classification aligns it with diethyl [(2-chloroethoxy)methyl]phosphonate and dimethyl methylphosphonate, differing primarily in alkyl chain length and functional groups.

Table 1: Comparative Properties of Analogous Phosphonates

Property This compound (Inferred) Diethyl [(2-Chloroethoxy)methyl]phosphonate Dimethyl Methylphosphonate
Molecular Formula C₆H₁₃ClO₄P C₇H₁₆ClO₄P C₃H₉O₃P
Molecular Weight (g/mol) 230.6 (estimated) 230.63 124.08
Boiling Point (°C) 280–300 (estimated) 292.3 180–181
Density (g/cm³) 1.2–1.3 (estimated) 1.2 1.16

Significance in Chemical Research

This compound serves as a versatile intermediate in organic synthesis. Analogous compounds like dimethyl methylphosphonate are employed to synthesize ketophosphonates, which are pivotal in designing flame-retardant polymers and UV-curable resins. The chloroethoxy moiety enhances electrophilicity, facilitating nucleophilic substitutions in cross-coupling reactions. Such properties make it valuable for developing advanced materials and bioactive molecules, though specific studies on this compound remain sparse.

Theoretical Foundations of C-P Bond Chemistry

The C-P bond in phosphonates exhibits unique stability due to phosphorus’s electronegativity (2.19) and tetrahedral hybridization. Unlike phosphate esters, phosphonates resist hydrolysis under acidic conditions, making them suitable for applications requiring prolonged environmental persistence. The bond’s polarization (Pδ+–Cδ−) enables reactivity with nucleophiles, while steric effects from substituents like chloroethoxy modulate reaction kinetics. Theoretical studies suggest that electron-withdrawing groups enhance the electrophilic character of the phosphorus center, promoting interactions with electron-rich species.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(dimethoxyphosphorylmethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClO4P/c1-8-11(7,9-2)5-10-4-3-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNJOQGFNKKCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(COCCCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(2-chloroethoxy)methyl]phosphonate can be synthesized through the reaction of dimethyl phosphite with 2-chloroethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(2-chloroethoxy)methyl]phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Produces substituted phosphonates.

    Oxidation: Yields phosphonic acids or phosphonates.

    Reduction: Forms phosphine derivatives.

Scientific Research Applications

Dimethyl [(2-chloroethoxy)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl [(2-chloroethoxy)methyl]phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can act as an electrophile due to the presence of the chlorine atom, which is susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonates

Substituent-Based Comparison

The compound’s key differentiator is the (2-chloroethoxy)methyl group. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Dimethyl [(2-chloroethoxy)methyl]phosphonate (2-chloroethoxy)methyl C₅H₁₂ClO₄P 202.57 Synthetic intermediate; impurity
Diethyl 2-chloroethanephosphonate 2-chloroethyl C₆H₁₄ClO₃P 200.60 Flame retardant precursor
Dimethyl methylphosphonate (DMMP) Methyl C₃H₉O₃P 124.08 Nerve agent simulant , plasticizer
Dimethyl (2-hydroxyethyl)phosphonate 2-hydroxyethyl C₄H₁₁O₄P 154.10 Potential corrosion inhibitor
Dimethyl (4-chlorophenyl)phosphonate 4-chlorophenyl C₈H₉ClO₃P 218.58 Antibacterial agent

Key Observations :

  • Chloroethoxy vs.
  • Polarity and Reactivity : DMMP lacks halogen substituents, making it less reactive toward nucleophilic substitution but more volatile due to its smaller size .
  • Biological Activity : Aryl-substituted phosphonates (e.g., 4-chlorophenyl derivative) exhibit antibacterial properties, whereas the chloroethoxy analog’s bioactivity remains unexplored .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility Stability
This compound Not reported Not reported Likely polar solvents Stable under inert conditions
DMMP -50 181 Miscible in water Hydrolyzes slowly in acidic conditions
Diethyl 2-chloroethanephosphonate Not reported 110–112 (0.1 mmHg) Organic solvents Sensitive to hydrolysis
Dimethyl (4-chlorophenyl)phosphonate 213–214 N/A DMSO, DMF Thermally stable

Insights :

  • The chloroethoxy group likely increases hydrophobicity compared to DMMP, reducing water solubility but enhancing compatibility with polymers .
  • Aryl phosphonates exhibit higher melting points due to rigid aromatic systems, whereas alkyl/alkoxy derivatives are often liquids or low-melting solids .

Biological Activity

Dimethyl [(2-chloroethoxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antiviral, cytostatic, immunomodulatory, and antiparasitic properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a phosphonate group that is known for mimicking phosphate functionalities. This structural characteristic allows it to interact with various biological systems, particularly in inhibiting enzymes that utilize phosphates as substrates. The compound's resistance to hydrolysis enhances its potential as a therapeutic agent.

Biological Activities

1. Antiviral Activity
Research indicates that phosphonates, including this compound, exhibit significant antiviral properties. They are particularly effective against viruses by inhibiting viral replication mechanisms. A study highlighted the effectiveness of similar phosphonates in treating viral infections, suggesting potential applications in antiviral drug development .

2. Cytostatic Effects
Cytostatic activity refers to the ability of a substance to inhibit cell growth and proliferation. This compound has shown promise in this area by affecting cellular mechanisms that control division and growth. The compound's structural attributes allow it to interfere with cellular signaling pathways, which may lead to reduced tumor growth in certain cancer models .

3. Immunomodulatory Properties
The compound also exhibits immunomodulatory effects, which can enhance or suppress immune responses depending on the context. Studies have demonstrated that phosphonates can modulate immune cell activity, potentially leading to therapeutic applications in autoimmune diseases and inflammatory conditions .

4. Antiparasitic Activity
Preliminary investigations suggest that this compound may possess antiparasitic properties. Similar compounds have been noted for their effectiveness against various parasites, indicating a possible avenue for further research into its use as an antiparasitic agent .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological studies have indicated several adverse effects at high doses, including:

  • Cardiotoxicity: Increased incidences of myocardial necrosis and interstitial fibrosis were observed in animal models exposed to high concentrations of related compounds .
  • Neurotoxicity: Symptoms such as lethargy and abnormal behavior were noted in subjects receiving elevated doses .
  • Organ Toxicity: Significant increases in relative kidney and liver weights were recorded, suggesting potential organ damage at high exposure levels .

Case Studies

Case Study 1: Antiviral Efficacy
A clinical trial involving acyclic nucleoside phosphonates demonstrated significant antiviral efficacy against hepatitis B virus (HBV) using related compounds. The trial results suggested that modifications to the phosphonate structure could enhance bioavailability and therapeutic effectiveness .

Case Study 2: Cytostatic Activity
In vitro studies on cancer cell lines treated with this compound showed reduced proliferation rates compared to control groups. The mechanism was attributed to the compound's ability to disrupt key signaling pathways involved in cell cycle regulation .

Research Findings

Recent studies have emphasized the need for further investigation into the pharmacokinetics and bioavailability of this compound. Challenges related to cellular permeability due to its polar phosphonic acid functionality have been identified as barriers to effective oral administration. Transforming these compounds into prodrugs may improve their therapeutic profiles by enhancing absorption and intracellular delivery .

Summary Table of Biological Activities

Activity Type Description References
AntiviralInhibits viral replication mechanisms; effective against HBV
CytostaticInhibits cell growth; affects signaling pathways
ImmunomodulatoryModulates immune responses; potential applications in autoimmune diseases
AntiparasiticPotential efficacy against various parasites

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